molecular formula C16H19N3O2 B2822862 N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE CAS No. 1428364-32-2

N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Cat. No.: B2822862
CAS No.: 1428364-32-2
M. Wt: 285.347
InChI Key: UMBNHQGFGLJNOU-UHFFFAOYSA-N
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Description

N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxazine ring. The final step involves the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxazine derivatives, such as:

  • N-ethyl-N-(m-tolyl)-pyrazole
  • N-ethyl-N-(m-tolyl)-oxazine
  • N-ethyl-N-(m-tolyl)-carboxamide

Uniqueness

What sets N-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE apart is its combined pyrazole and oxazine rings, which provide unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to simpler compounds.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-18(13-7-4-6-12(2)10-13)15(20)14-11-17-19-8-5-9-21-16(14)19/h4,6-7,10-11H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBNHQGFGLJNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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